The papers discuss the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives designed to inhibit key enzymes such as dihydrofolate reductases (DHFR) from Pneumocystis carinii and Toxoplasma gondii, as well as thymidylate synthase (TS), which are critical for the synthesis of thymidine and, consequently, DNA replication and cell proliferation12. These enzymes are common targets for antifolate drugs, which mimic the natural substrates of these enzymes, thereby inhibiting their activity and leading to cytotoxic effects in rapidly dividing cells, such as cancer cells or infectious pathogens.
For instance, compounds synthesized in paper1 were found to be more potent and selective than other known inhibitors like trimethoprim and epiroprim against pcDHFR and tgDHFR. The study also highlighted the importance of the pyrrole substituent in the side chain for interaction with the enzyme. Similarly, paper2 describes the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of TS, with some analogues showing greater potency than existing drugs against human TS.
The synthesized pyrrolo[2,3-d]pyrimidine derivatives have shown promise as antitumor and antibacterial agents. For example, the 4-nitro analogue from paper2 demonstrated comparable potency to known antitumor agents in inhibiting the growth of the FaDu human squamous cell carcinoma cell line. This suggests that these compounds could be further developed and optimized for use in cancer therapy.
In paper3, derivatives of pyrrolo[2,3-d]pyrimidine were synthesized and found to possess fungicidal properties. This indicates a potential application in the treatment of fungal infections, expanding the therapeutic scope of these compounds.
Paper5 explores the crystalline forms of aminopyrimidine derivatives, providing insights into their tautomeric forms and hydrogen bonding patterns. Such structural studies are crucial for understanding the molecular recognition processes that underpin targeted drug action, which is essential for the rational design of new pharmaceuticals.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0